2,2',4',6'-Tetramethylbenzanilide
Description
2,2',4',6'-Tetramethylbenzanilide is a benzamide derivative characterized by a benzanilide backbone substituted with four methyl groups at the 2, 2', 4', and 6' positions. Methyl groups typically enhance lipophilicity and influence molecular conformation, which can modulate solubility, stability, and biological activity .
Properties
CAS No. |
98175-11-2 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-methyl-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-11-9-13(3)16(14(4)10-11)18-17(19)15-8-6-5-7-12(15)2/h5-10H,1-4H3,(H,18,19) |
InChI Key |
BXCRFYGVKKMPDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4’,6’-Tetramethylbenzanilide typically involves the reaction of 2,4,6-trimethylbenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of 2,2’,4’,6’-Tetramethylbenzanilide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The methyl substituents on the aromatic rings undergo oxidation under strong acidic or basic conditions. For example, potassium permanganate (KMnO₄) in acidic media oxidizes methyl groups to carboxylic acids.
Example Reaction:
Key Observations:
-
Oxidation occurs preferentially at the para-methyl groups due to steric hindrance at ortho positions.
-
Reaction efficiency depends on the solvent polarity and temperature .
Reduction Reactions
The amide bond in this compound is reducible using agents like lithium aluminum hydride (LiAlH₄), yielding secondary amines.
Example Reaction:
Conditions:
Electrophilic Substitution
Halogenation Example:
Key Data:
| Reagent | Position Selectivity | Yield (%) |
|---|---|---|
| Bromine (Br₂) | Meta | 45–50 |
| Nitric Acid (HNO₃) | Para | 30–35 |
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions, producing 2,4,6-trimethylbenzoic acid and substituted aniline.
Acidic Hydrolysis:
Basic Hydrolysis:
Kinetics:
-
Acidic hydrolysis proceeds 2–3 times faster than basic hydrolysis due to protonation of the amide group .
Comparative Reactivity
The methyl groups significantly influence reactivity compared to unsubstituted benzanilides:
| Reaction Type | This compound | Benzanilide (Unsubstituted) |
|---|---|---|
| Oxidation Rate | Slower (steric hindrance) | Faster |
| Electrophilic Yield | Lower (45–50%) | Higher (70–75%) |
| Hydrolysis Stability | Higher | Lower |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 2,2',4',6'-Tetramethylbenzanilide exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, making it a candidate for the development of new antimicrobial agents. Its structural modifications can lead to enhanced efficacy and reduced toxicity in therapeutic applications.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Organic Synthesis
Reagent in Chemical Reactions
this compound serves as a useful reagent in organic synthesis. It is employed in the preparation of various organic compounds through reactions such as acylation and amidation. Its unique structure allows it to participate in reactions that yield complex molecules with potential pharmaceutical applications.
Precursor for Other Compounds
This compound is often used as a precursor in the synthesis of other biologically active molecules. Its ability to undergo further chemical transformations makes it valuable in synthetic chemistry.
Materials Science
Polymer Chemistry
In materials science, this compound has been explored for its role in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved performance characteristics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) significantly lower than standard antibiotics. |
| Study 2 | Anti-inflammatory Effects | Showed a reduction in TNF-alpha levels in vitro, indicating potential for treating chronic inflammatory conditions. |
| Study 3 | Polymer Applications | Found that incorporating this compound into polycarbonate improved impact resistance and thermal stability by up to 30%. |
Mechanism of Action
The mechanism of action of 2,2’,4’,6’-Tetramethylbenzanilide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(a) N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Structure : Benzamide backbone fused with a tetrahydrobenzothiazole ring.
- Molecular Formula : C₁₄H₁₄N₂OS (MW: 258.344 g/mol) .
- Comparison: Substituents: Unlike 2,2',4',6'-Tetramethylbenzanilide, this compound replaces methyl groups with a sulfur-containing heterocycle (tetrahydrobenzothiazole). Lipophilicity: The tetramethyl groups in this compound likely increase lipophilicity compared to the more polar tetrahydrobenzothiazole group. Applications: The tetrahydrobenzothiazole derivative is classified as a rare chemical for early-stage research, whereas methyl-rich benzanilides may find use in optimizing drug delivery or stability .
(b) 2'-(4-Chlorobenzylidene)-6-Methylnicotinohydrazide
- Structure: Nicotinohydrazide derivative with chlorobenzylidene and methyl substituents.
- Key Features : Combines a hydrazide functional group with aromatic and halogen substituents .
- Comparison :
- Functional Groups : The hydrazide group in this compound contrasts with the amide linkage in benzanilides, offering different hydrogen-bonding and reactivity profiles.
- Electronic Effects : Chlorine substituents (electron-withdrawing) vs. methyl groups (electron-donating) alter electron density distribution, impacting interactions with biological targets or materials.
Theoretical and Computational Insights
highlights methodologies like B3LYP/6-31G(d,p) and Mulliken charge analysis for evaluating electronic properties in triazolone derivatives . Applying these to this compound could reveal:
- Charge Distribution : Methyl groups may donate electron density to the aromatic ring, stabilizing positive charges or altering dipole moments.
- Conformational Stability : Steric hindrance from the 2,2',4',6' substituents likely restricts rotational freedom compared to less substituted analogues.
Physicochemical and Functional Comparisons
Biological Activity
2,2',4',6'-Tetramethylbenzanilide (TMBA) is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. Its structure, which includes a benzanilide framework with four methyl groups, contributes to its unique properties and interactions within biological systems. This article reviews the biological activity of TMBA, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
TMBA is characterized by the following chemical structure:
- Molecular Formula : C16H18N
- Molecular Weight : 238.32 g/mol
- IUPAC Name : N-(2,4,6-trimethylphenyl)benzamide
The presence of methyl groups enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
Mechanisms of Biological Activity
TMBA exhibits various biological activities that can be attributed to its interaction with cellular targets:
-
Antimicrobial Activity :
- TMBA has been shown to possess antimicrobial properties against several bacterial strains. The mechanism involves disruption of bacterial cell membrane integrity, leading to cell lysis.
- A study indicated that TMBA exhibited an IC50 value of approximately 50 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Antioxidant Properties :
- TMBA acts as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial in preventing oxidative stress-related cellular damage.
- The compound demonstrated a significant reduction in malondialdehyde (MDA) levels in rat liver tissues when administered at doses of 100 mg/kg .
- Anti-inflammatory Effects :
Case Studies
Several studies highlight the biological relevance of TMBA:
-
Study on Antimicrobial Efficacy :
A comparative study evaluated the antimicrobial efficacy of TMBA against standard antibiotics. Results indicated that TMBA had comparable efficacy to penicillin against certain Gram-positive bacteria, suggesting its potential use as an alternative antimicrobial agent . -
Oxidative Stress Model :
In a controlled experiment involving oxidative stress induced by hydrogen peroxide in fibroblast cells, treatment with TMBA resulted in a significant increase in cell viability and reduction in apoptosis markers. This underscores its protective role against oxidative damage .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
